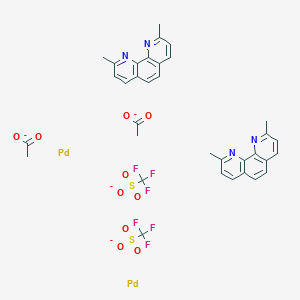
2,9-dimethyl-1,10-phenanthroline;palladium;trifluoromethanesulfonate;diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Dimethyl-1,10-phenanthroline;palladium;trifluoromethanesulfonate;diacetate is a complex compound that combines the properties of 2,9-dimethyl-1,10-phenanthroline, palladium, trifluoromethanesulfonate, and diacetate. This compound is of significant interest in various fields of chemistry due to its unique structural and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-dimethyl-1,10-phenanthroline typically involves the reduction of ketones. For instance, using p-benzoquinone as a starting material, the compound can be synthesized under appropriate reduction conditions with reducing agents like sodium borohydride . The palladium complex can be formed by reacting 2,9-dimethyl-1,10-phenanthroline with palladium salts in the presence of trifluoromethanesulfonate and diacetate under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve large-scale adaptations of the laboratory synthesis methods, ensuring high yield and purity through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,9-Dimethyl-1,10-phenanthroline;palladium;trifluoromethanesulfonate;diacetate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the palladium center.
Reduction: Reduction reactions can also occur, particularly involving the phenanthroline moiety.
Substitution: The compound can undergo substitution reactions, where ligands around the palladium center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized phenanthroline derivatives, while substitution reactions can produce various palladium complexes with different ligands.
Scientific Research Applications
2,9-Dimethyl-1,10-phenanthroline;palladium;trifluoromethanesulfonate;diacetate has several scientific research applications:
Chemistry: It is used as a reagent for the colorimetric determination of copper and acts as a chelating agent. It is also involved in the synthesis of aryl ketones and other organic compounds.
Biology: The compound’s chelating properties make it useful in biological studies, particularly in the analysis of metal ions in biological systems.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals and is used in research related to drug development.
Industry: The compound is used in industrial processes that require precise control of metal ion concentrations and in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2,9-dimethyl-1,10-phenanthroline;palladium;trifluoromethanesulfonate;diacetate involves its ability to act as a chelating agent, binding to metal ions and facilitating various chemical reactions. The palladium center plays a crucial role in catalytic processes, enabling oxidation, reduction, and substitution reactions. The trifluoromethanesulfonate and diacetate groups help stabilize the complex and enhance its reactivity.
Comparison with Similar Compounds
Similar Compounds
2,9-Dimethyl-1,10-phenanthroline: This compound is similar in structure but lacks the palladium, trifluoromethanesulfonate, and diacetate components.
1,10-Phenanthroline: A parent compound of 2,9-dimethyl-1,10-phenanthroline, used widely in coordination chemistry.
Neocuproine: Another derivative of 1,10-phenanthroline, known for its strong chelating properties.
Uniqueness
2,9-Dimethyl-1,10-phenanthroline;palladium;trifluoromethanesulfonate;diacetate is unique due to the combination of its components, which provide enhanced reactivity and stability. The presence of palladium allows for catalytic applications, while the trifluoromethanesulfonate and diacetate groups contribute to the compound’s solubility and reactivity in various solvents.
Properties
IUPAC Name |
2,9-dimethyl-1,10-phenanthroline;palladium;trifluoromethanesulfonate;diacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H12N2.2C2H4O2.2CHF3O3S.2Pd/c2*1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;2*1-2(3)4;2*2-1(3,4)8(5,6)7;;/h2*3-8H,1-2H3;2*1H3,(H,3,4);2*(H,5,6,7);;/p-4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZFLWXWPCSSAX-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC(=O)[O-].CC(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pd].[Pd] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30F6N4O10Pd2S2-4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1045.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]-3-[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]thiourea](/img/structure/B6292598.png)

![(2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl]cyclohexyl]amino]thioxomethyl]amino]butanamide, 98%](/img/structure/B6292620.png)
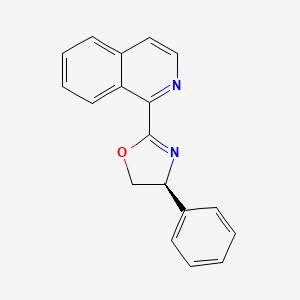
![3-[[(1R,2R)-2-aminocyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione;hydrochloride](/img/structure/B6292628.png)
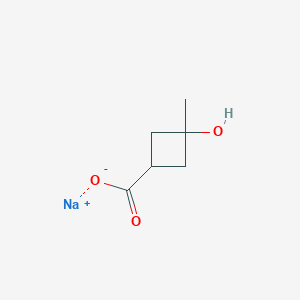
![1-[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]-3-[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]thiourea](/img/structure/B6292633.png)
![1,10-bis(3,5-dichlorophenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B6292643.png)
![10,16-bis(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6292661.png)
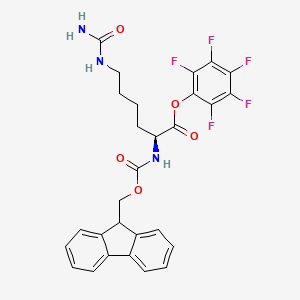
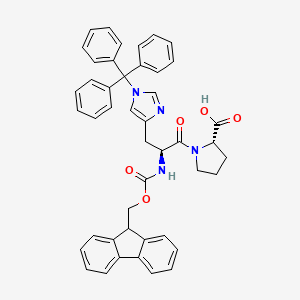
![tert-Butyl 4-[(2R)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate](/img/structure/B6292694.png)
![tert-Butyl 4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate](/img/structure/B6292701.png)
![Ethyl spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole]-3'-carboxylate](/img/structure/B6292705.png)
